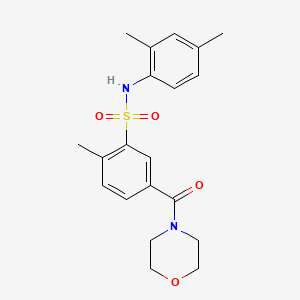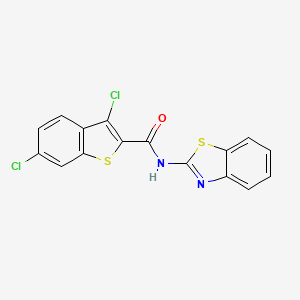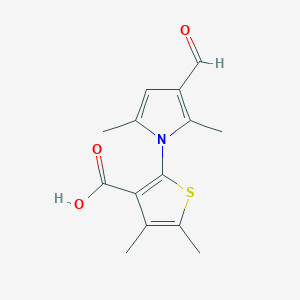![molecular formula C20H15ClO2 B3507960 {4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3507960.png)
{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone
Overview
Description
{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenoxy group and a phenyl group attached to a central methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 2-chlorophenol with benzyl chloride in the presence of a base to form 2-chlorophenoxybenzyl chloride. This intermediate is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-bromophenoxy)methyl]phenyl}(phenyl)methanone
- {4-[(2-fluorophenoxy)methyl]phenyl}(phenyl)methanone
- {4-[(2-methylphenoxy)methyl]phenyl}(phenyl)methanone
Uniqueness
{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom may influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[4-[(2-chlorophenoxy)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO2/c21-18-8-4-5-9-19(18)23-14-15-10-12-17(13-11-15)20(22)16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOOGTNLWFJCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(3-nitrophenyl)acetamide](/img/structure/B3507884.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3507886.png)

![N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE](/img/structure/B3507907.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B3507919.png)
![2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3507927.png)
![N-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3507935.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B3507943.png)

![2-phenyl-1,2,4-triazaspiro[4.4]nonan-3-one](/img/structure/B3507959.png)
![3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B3507965.png)
![6-chloro-5,7-dimethyl-N-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3507966.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3507976.png)
